2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Description
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile is a chromene derivative characterized by a fused benzene-pyran ring system. Key structural features include:
- Phenyl substituent at position 4, contributing to aromatic stacking and hydrophobic interactions.
- Carbonitrile group at position 3, a key electrophilic site for chemical modifications .
Chromene derivatives are widely studied for their antitumor, apoptosis-inducing, and enzyme-inhibitory activities.
Properties
IUPAC Name |
2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-8,15H,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMWNLLRMXKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385558 | |
| Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111861-39-3 | |
| Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound can bind to specific proteins, altering their function and leading to various cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and survival. Moreover, this compound can alter the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-cancer effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This distribution pattern can affect its localization and activity, influencing its overall therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile (DAPC) is a synthetic compound belonging to the chromene family, characterized by its unique structure that includes two amino groups and a phenyl group attached to the chromene ring. Its molecular formula is C₁₆H₁₃N₃O, with a molecular weight of approximately 263.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Synthesis
The synthesis of DAPC typically involves multi-component reactions. A common method includes the reaction of substituted benzaldehydes with malononitrile and 3-amino-phenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final chromene product.
Biological Activity Overview
Research indicates that DAPC exhibits significant biological activities, particularly as an antimicrobial and anticancer agent . Various studies have demonstrated its ability to induce cytotoxicity against cancer cell lines and its potential effectiveness against various bacterial strains.
Anticancer Activity
DAPC has shown promising potential as a lead compound in drug discovery due to its diverse biological activities. It exhibits apoptotic modulation effects on cancer cells primarily through tubulin inhibition, leading to cell growth inhibition and apoptosis . In vitro studies have indicated that DAPC can induce cytotoxicity against several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC3 (prostate cancer)
The compound's IC50 values against these cell lines have been reported to be comparable or even more potent than standard drugs like etoposide .
Antimicrobial Activity
In addition to its anticancer properties, DAPC has been explored for its antibacterial effects. Studies suggest that it may be effective against various bacterial strains, indicating its potential application in treating infections.
The mechanism of action of DAPC involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways associated with cancer progression and bacterial growth. Preliminary findings suggest that this compound can interact with tubulin and other cellular proteins, potentially disrupting their normal functions and leading to increased apoptosis in tumor cells.
Comparative Analysis of Related Compounds
The biological activity of DAPC can be compared with other structurally similar compounds within the chromene family. The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,7-Diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile | Methoxy group substitution | Anticancer activity |
| 2,7-Diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile | Fluorine substitution | Antimicrobial properties |
| 2,7-Diamino-4-(4-(methylthio)phenyl)-4H-chromene-3-carbonitrile | Methylthio group substitution | Cytotoxic effects |
The unique structural features of DAPC enhance its biological activity compared to other derivatives within the chromene family.
Case Studies
Several studies have focused on evaluating the efficacy of DAPC and related compounds:
- Kemnitzer et al. (2008) reported that 4-aryl-4H-chromenes could induce apoptosis through tubulin inhibition, highlighting the structural significance at the 4-position for anticancer activity.
- A study comparing various chromene derivatives found that certain substitutions significantly enhanced cytotoxicity against breast cancer cell lines, with IC50 values demonstrating superior potency compared to standard treatments like doxorubicin and taxol .
- In another investigation, DAPC derivatives were evaluated for their ability to inhibit specific protein kinases involved in cancer pathways, showing marked effects on catalytic activity at concentrations below 50% inhibition .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile has been extensively studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.0 | |
| HCT-116 (Colon) | 6.5 | |
| PC-3 (Prostate) | 7.2 | |
| A549 (Lung) | 8.0 | |
| HepG-2 (Liver) | 9.5 |
The compound has shown selective cytotoxicity, indicating its potential as a therapeutic agent with reduced toxicity to normal cells compared to traditional chemotherapeutics.
2. Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) for various bacteria and fungi are summarized below:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (Gm+) | 0.5 | |
| Escherichia coli (Gm-) | 1.0 | |
| Candida albicans | 2.0 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield rates. For example:
- The reaction of phenolic compounds with malononitrile under acidic conditions.
- Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Study : A study evaluated the compound's effect on human cancer cell lines using the MTT assay, demonstrating selective cytotoxicity against malignant cells while sparing normal cells .
- Antimicrobial Evaluation : Another research focused on its antibacterial properties against common pathogens, revealing promising results that warrant further investigation into its mechanism of action and potential clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., NO₂, Br) enhance stability and alter electronic properties, influencing optical and catalytic applications .
- Amino vs.
- Phenyl ring substituents : Fluorine (F) improves metabolic stability and binding specificity in enzyme inhibition , while methyl (Me) groups enhance hydrophobic interactions in cytotoxic agents .
Crystallographic and Spectroscopic Insights
- Crystal packing: Hydrogen bonding between amino groups and adjacent moieties stabilizes the chromene core. For instance, 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile forms intermolecular N–H⋯N bonds, enhancing lattice stability .
- IR spectra : Consistent C≡N stretching (~2187–2204 cm⁻¹) and N–H vibrations (~3323–3464 cm⁻¹) across analogs confirm structural integrity .
Preparation Methods
General Synthetic Route
The most common and effective preparation method for 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile is a one-pot multi-component reaction involving:
- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile
- 2-Aminophenol or its derivatives
These reactants are typically refluxed in ethanol with a base catalyst such as piperidine or triethylamine. The reaction proceeds via Knoevenagel condensation followed by cyclization to form the chromene core.
- Mix equimolar amounts of aromatic aldehyde, malononitrile, and 2-aminophenol in ethanol.
- Add a catalytic amount of base (piperidine or triethylamine).
- Reflux the mixture for 2–4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the product precipitates out, which is filtered, washed, and recrystallized from ethanol.
This method yields the target compound in moderate to high yields (typically 60–90%) and is favored for its simplicity and efficiency.
Reaction Mechanism Highlights
- Initial formation of an α,β-unsaturated nitrile intermediate via Knoevenagel condensation between the aldehyde and malononitrile.
- Nucleophilic attack by the amino group of aminophenol on the activated double bond.
- Intramolecular cyclization to form the chromene ring.
- Final tautomerization and stabilization yield the this compound structure.
Green Chemistry and Solvent-Free Approaches
Recent studies emphasize eco-friendly synthesis routes:
- Use of ethanol as a green solvent.
- Solvent-free conditions for subsequent functionalization steps.
- Use of mild bases like sodium bicarbonate for further derivatization (e.g., sulfonamide formation).
For example, chromene sulfonamide hybrids derived from this compound were synthesized by reacting the amino chromene with aryl sulfonyl chlorides under solvent-free conditions using sodium bicarbonate as a base, achieving 70–90% yields with simple filtration and water washing.
Variations in Raw Materials and Substituents
The aromatic aldehyde component can be varied to introduce different substituents on the phenyl ring, affecting yield and biological activity. Electron-donating and electron-withdrawing groups have been successfully incorporated, demonstrating the method's versatility.
Summary Table of Preparation Methods
| Methodology | Reactants | Conditions | Catalyst/Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Multi-component reaction (MCR) | Aromatic aldehyde, malononitrile, 2-aminophenol | Reflux 2–4 h | Piperidine or triethylamine | Ethanol | 60–90 | Most common, straightforward, high yield |
| Green synthesis | Same as above | Reflux or room temp | Triethylamine | Ethanol (green solvent) | 70–90 | Eco-friendly, uses green solvents |
| Solvent-free sulfonamide synthesis | Amino chromene + aryl sulfonyl chloride | Room temp, solvent-free | Sodium bicarbonate | None | 70–90 | Post-synthesis functionalization step |
Detailed Research Findings
- EvitaChem (2025) reports the synthesis via multi-component reaction with reflux in ethanol, emphasizing the compound’s structural features and reactivity due to the amino and carbonitrile groups.
- PMC article (2017) describes the use of 3-amino-2-naphthol analogs in similar MCRs, highlighting the use of piperidine as a base and ethanol as solvent, with yields around 67–69% for related chromene derivatives.
- Nature Scientific Reports (2024) details a green chemistry approach for synthesizing chromene derivatives, including this compound, using triethylamine in ethanol and subsequent solvent-free sulfonamide formation with sodium bicarbonate, achieving high purity and yields.
Analytical Techniques for Monitoring and Characterization
- Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.
- NMR (1H and 13C), FTIR, and Mass Spectrometry confirm the structure and purity of the synthesized compound.
- Melting point determination and UV-Vis spectroscopy are also employed for characterization.
Q & A
Q. What are the standard synthetic routes for 2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and phenolic derivatives. For example:
- Method 1 : A three-component reaction of benzaldehyde derivatives, malononitrile, and α-naphthol in ethanol with piperidine as a base, heated to 100°C for 60 minutes .
- Method 2 : A green chemistry approach using water as a solvent with sodium carbonate as a catalyst at room temperature, yielding derivatives in 2–3 hours .
Optimization focuses on solvent choice (ethanol vs. water), catalyst type (piperidine vs. Na₂CO₃), and temperature control to improve yield and purity.
Q. How is the molecular structure of this compound characterized?
Structural confirmation involves:
- Spectroscopy : IR for nitrile (C≡N, ~2190 cm⁻¹) and amino (N–H, ~3300–3460 cm⁻¹) groups; NMR for aromatic proton environments .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 12.63 Å, β = 113.58°) refined using SHELXL . Hydrogen bonding networks (N–H···N/O interactions) are critical for stabilizing the crystal lattice .
Advanced Research Questions
Q. How can regioselectivity challenges in chromene ring formation be addressed during synthesis?
Regioselectivity issues arise from competing cyclization pathways. Strategies include:
- Substituent effects : Electron-withdrawing groups (e.g., –F, –NO₂) on the aromatic aldehyde direct nucleophilic attack to specific positions .
- Catalyst modulation : Piperidine enhances enolate formation, favoring 4H-chromene over 2H-chromene products .
- Reaction monitoring : TLC or in-situ IR tracks intermediate formation to adjust reaction kinetics .
Q. Why do reported crystal lattice parameters vary across studies, and how should discrepancies be resolved?
Variations in unit cell dimensions (e.g., V = 1664.56 ų in vs. other studies) may stem from:
- Solvent of crystallization : Ethanol vs. toluene/ethanol mixtures alter packing efficiency .
- Temperature during data collection : Thermal expansion affects bond lengths (e.g., C–C = 1.382 Å at 296 K ).
- Refinement protocols : SHELXL vs. alternative software (e.g., Olex2) can produce divergent R factors . Cross-validation with high-resolution data (CuKα radiation, λ = 1.54178 Å) minimizes errors .
Q. What contradictions exist in pharmacological activity data, and how can they be reconciled?
While antimicrobial activity (e.g., against Mycobacterium tuberculosis) is reported in some studies , others focus on antitumor or anti-inflammatory properties . Contradictions may arise from:
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines used.
- Substituent effects : Fluorophenyl or methoxy groups modulate bioactivity via electronic or steric interactions .
- Dosage and solubility : Poor aqueous solubility of chromene derivatives may limit efficacy in certain assays . Follow-up studies should standardize protocols and include SAR (structure-activity relationship) analyses.
Q. How can computational methods enhance the design of derivatives with improved properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for redox-active applications .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes or cancer biomarkers) to prioritize derivatives .
- QSAR models : Correlate substituent descriptors (e.g., Hammett σ values) with observed bioactivity .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
